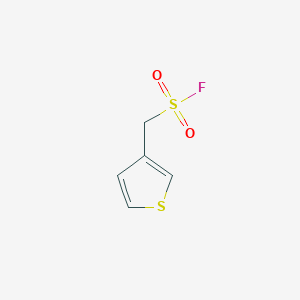
Thiophen-3-ylmethanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophen-3-ylmethanesulfonyl fluoride is a chemical compound with the CAS Number: 2172573-19-0 . It has a molecular weight of 180.22 and is typically stored at a temperature of 4°C . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for thiophen-3-ylmethanesulfonyl fluoride is1S/C5H5FO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Thiophen-3-ylmethanesulfonyl fluoride is a powder with a molecular weight of 180.22 . It is stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthesis and Material Science
Thiophen-3-ylmethanesulfonyl fluoride serves as a versatile intermediate in the synthesis of various thiophene derivatives with broad applications in material science and organic electronics. For instance, the synthesis of thiophene 1,1-dioxides and their application in tuning optoelectronic properties highlights the importance of thiophene derivatives in developing materials with specific electronic characteristics. Electron-withdrawing groups on these derivatives facilitate reductions, significantly impacting their electronic properties and making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells (Tsai et al., 2013).
Catalysis and Polymerization
Thiophen-3-ylmethanesulfonyl fluoride derivatives play a critical role in catalysis, particularly in the electropolymerization of monomers to produce conducting polymers. These polymers are essential for fabricating thin-film transistors and other electronic devices. The ability to modulate the electronic properties of polymers through the incorporation of thiophene units demonstrates the compound's utility in material science and engineering (Oyarce et al., 2017).
Organic Electronics and Photovoltaics
Thiophen-3-ylmethanesulfonyl fluoride and its derivatives contribute significantly to the field of organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The synthesis of thiophene and selenophene copolymers incorporating fluorinated phenylene units has shown improved self-assembly, electronic properties, and application in OFETs. This advancement underscores the potential of thiophene derivatives in enhancing the performance and efficiency of organic electronic devices (Crouch et al., 2005).
Environmental Sensing and Detection
Furthermore, thiophen-3-ylmethanesulfonyl fluoride derivatives have been explored for environmental sensing applications. For example, the development of fluoride sensors based on thiophene derivatives demonstrates the compound's utility in environmental monitoring and analysis. These sensors can detect fluoride ions in water, highlighting their potential in monitoring water quality and safety (An et al., 2010).
Corrosion Inhibition
In the field of corrosion science, thiophen-3-ylmethanesulfonyl fluoride derivatives have been investigated as corrosion inhibitors. Their application in protecting metals against corrosion in acidic environments showcases the compound's utility in industrial applications, particularly in extending the life of metal structures and components (Daoud et al., 2014).
Safety and Hazards
Thiophen-3-ylmethanesulfonyl fluoride is classified as dangerous . It has a GHS05 pictogram, indicating that it is corrosive . The compound can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
thiophen-3-ylmethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYAQPYDYRQPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-3-ylmethanesulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methylethyl 2-methyl-5-(3-methylbut-2-enyloxy)benzo[b]furan-3-carboxylate](/img/structure/B2813598.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoate](/img/structure/B2813600.png)
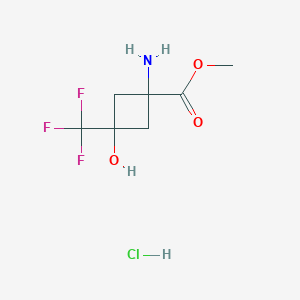
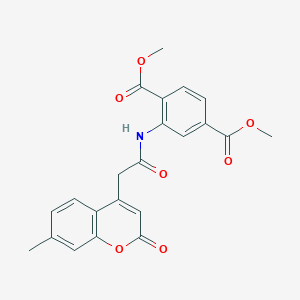
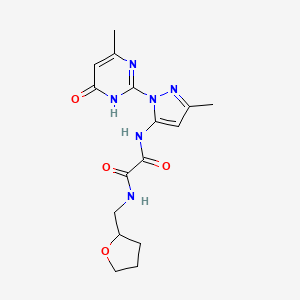

![tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/no-structure.png)
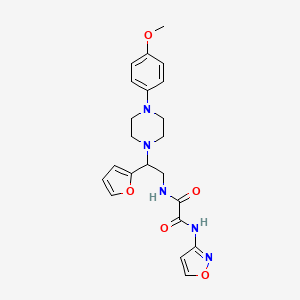
![N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide](/img/structure/B2813611.png)
![2-cyano-N-(4-ethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2813615.png)

![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813617.png)
![2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2813619.png)
